Urea, N-1-naphthalenyl-N'-2-oxazolyl-
Description
Urea, N-1-naphthalenyl-N'-2-oxazolyl- is a substituted urea derivative featuring a naphthalenyl group (a fused bicyclic aromatic system) at one nitrogen and a 2-oxazolyl heterocycle at the other. Such structural attributes make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.
Properties
CAS No. |
35629-53-9 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C14H11N3O2/c18-13(17-14-15-8-9-19-14)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,15,16,17,18) |
InChI Key |
FUXRTZDPTASCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-1-naphthalenyl-N’-2-oxazolyl-, can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, producing high yields with excellent chemical purity. The reaction conditions are simple, involving routine extraction procedures and avoiding the use of silica gel purification .
Industrial Production Methods
Industrial production of N-substituted ureas typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, yet it remains one of the few methods assertively used in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Urea, N-1-naphthalenyl-N’-2-oxazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate, ammonia, and phosgene . The reactions are typically carried out in aqueous solutions without organic co-solvents, making the process more environmentally friendly .
Major Products Formed
The major products formed from these reactions are various N-substituted ureas, which have significant applications in the chemical, pharmaceutical, and agrochemical industries .
Scientific Research Applications
Urea, N-1-naphthalenyl-N’-2-oxazolyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other important chemicals.
Biology: It has applications in the study of biological processes and interactions.
Medicine: It is used in the development of pharmaceutical agents.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-1-naphthalenyl-N’-2-oxazolyl- involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to various biochemical and physiological responses . The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| Urea, N-1-naphthalenyl-N'-2-oxazolyl- | Naphthalenyl, 2-oxazolyl | Likely C₁₃H₁₁N₃O₂ | ~250–300 (est.) | Hydrophobic, π-π interactions, moderate polarity |
| N-(4-Nitrophenyl)-N'-2-oxazolyl urea | 4-Nitrophenyl, 2-oxazolyl | C₁₀H₈N₄O₄ | 248.19 | Strong electron-withdrawing nitro group; increased acidity of urea NH |
| N-(5-Chloro-2,4-dimethoxyphenyl)-N'-3-isoxazolyl urea | Chloro, dimethoxy phenyl, isoxazolyl | C₁₂H₁₂ClN₃O₄ | 297.70 | Mixed electronic effects: chloro (electron-withdrawing), methoxy (electron-donating) |
| N-[3-(p-Ethylbenzenesulfonyloxy)phenyl]-N'-[4-(p-ethylbenzenesulfonyloxy)phenyl] urea | Sulfonyloxy, ethylbenzene | Complex | ~600–700 (est.) | High hydrophilicity due to sulfonyloxy groups; bulky substituents |
Electronic Effects :
- The naphthalenyl group in the target compound is electron-rich, enhancing π-π stacking and reducing urea NH acidity compared to the nitro-substituted analog .
- Nitrophenyl derivatives (e.g., C₁₀H₈N₄O₄) exhibit stronger NH acidity due to the nitro group’s electron-withdrawing nature, influencing hydrogen-bonding capacity .
- Solubility and Hydrophobicity: Sulfonated ureas (e.g., ) are more hydrophilic due to polar sulfonyloxy groups, whereas the naphthalenyl group in the target compound increases hydrophobicity, favoring lipid membrane permeability .
Stability and Reactivity
Q & A
Q. What are the optimal synthetic routes for preparing "Urea, N-1-naphthalenyl-N'-2-oxazolyl-"?
- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling naphthalenylamines with oxazolyl isocyanates. A general procedure involves:
- Reacting 1-naphthalenylamine with oxazolyl carbonyl chloride in anhydrous THF under nitrogen at 0–5°C.
- Quenching with ice-water and purifying via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) .
- Critical parameters include stoichiometric control of isocyanate intermediates and exclusion of moisture to prevent hydrolysis.
- Key Data : Typical yields range from 70–85% for analogous urea derivatives, with purity confirmed by HPLC (>95%) .
Q. How is the structural conformation of this urea derivative validated?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : Compare observed and NMR shifts with calculated values (e.g., using DFT). For example, the urea NH proton typically appears at δ 8.5–9.5 ppm, while naphthalenyl aromatic protons resonate at δ 7.2–8.3 ppm .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns. A related urea-thiazole derivative showed intermolecular N–H···O hydrogen bonds stabilizing the planar urea core .
- Table : Example NMR Data (Hypothetical for Target Compound):
| Proton Type | Calculated δ (ppm) | Observed δ (ppm) |
|---|---|---|
| Urea NH | 9.1 | 9.3 |
| Naphthalene H | 7.8 | 7.6–8.1 |
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC-MS : Quantify impurities using a C18 column (mobile phase: acetonitrile/water gradient). Monitor for byproducts like unreacted amines or hydrolyzed intermediates.
- Elemental Analysis : Ensure <0.5% deviation between calculated and observed C, H, N values (e.g., C: 77.2% calc. vs. 76.8% obs.) .
- TLC : Track reaction progress using silica plates (Rf ~0.4 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, urea derivatives often target carbonic anhydrase or kinase domains due to hydrogen-bond donor/acceptor motifs .
- ADMET Prediction : Calculate logP (octanol-water partition coefficient) and solubility using tools like SwissADME. The naphthalenyl-oxazolyl scaffold may exhibit logP >3, suggesting moderate blood-brain barrier permeability .
- Case Study : A structurally similar urea-thiazole compound showed inhibitory activity against EGFR kinase (IC50 = 0.8 µM) via π-π stacking with phenylalanine residues .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in the urea linkage. For example, coalescence temperatures <−40°C suggest free rotation, while higher values indicate restricted motion affecting peak splitting .
- Isotopic Labeling : Use -labeled urea to simplify - HMBC correlations and confirm connectivity.
- Contradiction Example : A reported δ 9.2 ppm for urea NH in DMSO-d6 vs. δ 8.7 ppm in CDCl3 highlights solvent-dependent hydrogen bonding. Always note solvent and temperature in data reporting .
Q. How to design derivatives for enhanced stability or selectivity?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the naphthalenyl ring to increase urea’s electrophilicity and stability. For example, 3-methoxy substitution improved thermal stability (TGA: decomposition >250°C) .
- Bioisosteric Replacement : Replace the oxazolyl group with thiazole or triazole rings to modulate solubility and target affinity. A triazole-urea analog showed 10-fold higher aqueous solubility while retaining activity .
- Table : Derivative Design Framework:
| Modification Site | Objective | Example Change | Outcome |
|---|---|---|---|
| Naphthalenyl Ring | Enhance Stability | –OCH3 at C3 | ↑ Thermal stability |
| Oxazolyl Moiety | Improve Solubility | Replace with triazole | ↑ LogD by 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
